

VH032 as a von Hippel-Lindau ligand

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Compound of Interest		
Compound Name:	VH032	
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An In-depth Technical Guide on VH032 as a von Hippel-Lindau Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VH032 is a potent and selective small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It functions by competitively inhibiting the interaction between VHL and the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF- 1α), a key regulator of the cellular response to hypoxia.[1][2][3][4] This property makes **VH032** a valuable chemical probe for studying the hypoxia signaling pathway. More significantly, **VH032** has become a foundational component in the development of Proteolysis-Targeting Chimeras (PROTACs).[5] As the VHL-recruiting moiety in these heterobifunctional molecules, **VH032** enables the hijacking of the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific disease-causing proteins.[5][6] This guide provides a comprehensive overview of **VH032**'s biochemical properties, its structural basis of interaction with VHL, its application in PROTAC technology, and detailed experimental protocols for its characterization.

The von Hippel-Lindau E3 Ligase and Hypoxia Signaling

The VHL tumor suppressor protein is the substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex (CRL2VHL).[7][8] This complex, which also includes Elongin B, Elongin C, and Rbx1, plays a critical role in cellular oxygen sensing.[9][10][11] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes



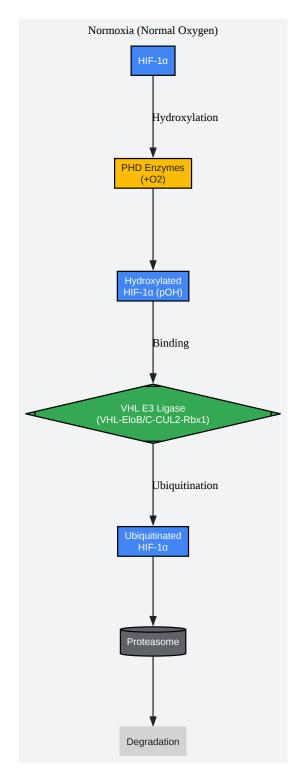


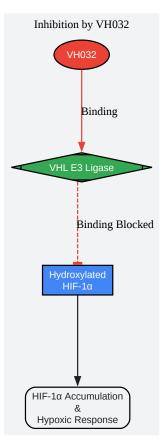


hydroxylate specific proline residues on the HIF-1 α subunit. This modification creates a binding site for VHL, leading to the ubiquitination and proteasomal degradation of HIF-1 α , keeping its levels low.[11][12] In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1 α to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, erythropoiesis, and metabolism.

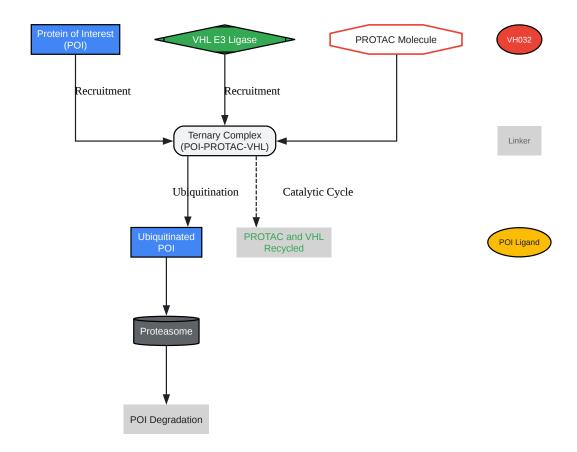
VH032 was rationally designed to mimic the hydroxylated HIF- 1α peptide, thereby disrupting the VHL:HIF- 1α protein-protein interaction.[7][13] This inhibition stabilizes HIF- 1α , activating the hypoxic response.[1][12]



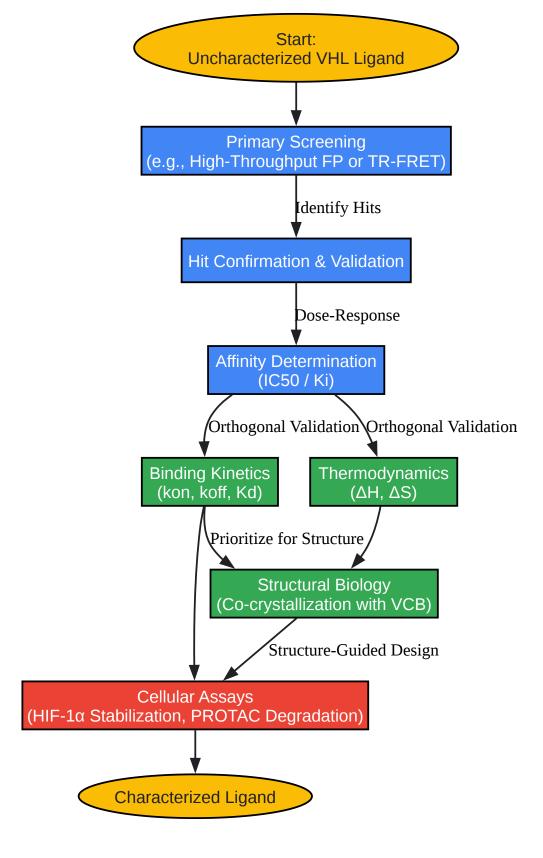












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